
N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)cyclopropanecarboxamide” is a compound that contains a 1,2,3,4-tetrahydroisoquinoline structural motif . This motif is an important part of various natural products and therapeutic lead compounds . In recent years, there has been considerable research interest in the synthesis of its C(1)-substituted derivatives, as they can act as precursors for various alkaloids displaying multifarious biological activities .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has garnered significant attention due to their broad range of applications . Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline have been studied extensively. In particular, reactions involving the isomerization of an iminium intermediate (exo/endo isomerization) are highlighted . Multicomponent reactions (MCRs) are considered powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Constrained ACC Derivatives : A study reported the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives through a cyclopropanation process. These derivatives represent doubly constrained 1-aminocyclopropane-1-carboxylic acid systems, offering insights into novel heterocyclic system construction (Szakonyi et al., 2002).
- Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation : Another research focused on the synthesis of tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives using palladium-catalyzed oxidative cyclization-alkoxycarbonylation, highlighting the versatility of these reactions in producing complex heterocyclic structures (Bacchi et al., 2005).
Biological Activity and Pharmacological Applications
- Antimicrobial and Antiproliferative Activity : A molecule synthesized by condensation, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, exhibited significant inhibitory activity against some cancer cell lines, indicating potential for the development of new anticancer agents (Lu et al., 2021).
- Novel Heterocyclic Compounds Synthesis : Research into tandem cyclization-[3+3] cycloaddition reactions of 2-alkynylbenzaldoxime has led to the synthesis of tetrahydro-1,2-oxazine fused 1,2-dihydroisoquinolines, showcasing innovative methods to access complex heterocyclic compounds (Ding et al., 2009).
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-15(12-5-6-12)19-17-18-14(10-23-17)16(22)20-8-7-11-3-1-2-4-13(11)9-20/h1-4,10,12H,5-9H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOLYDXKPBGGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
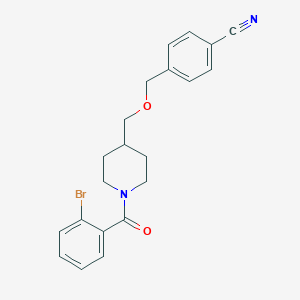
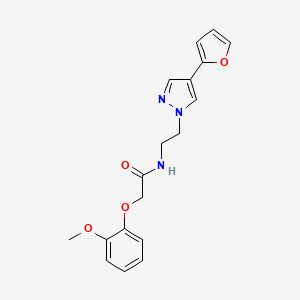
![4-[4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2420912.png)
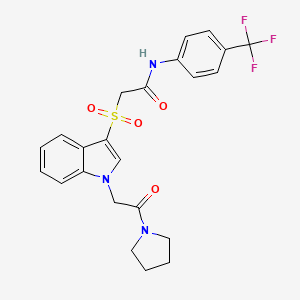
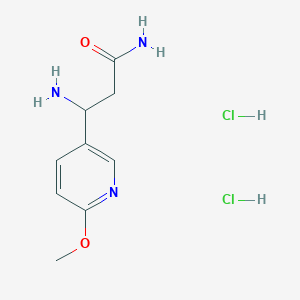
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2420919.png)

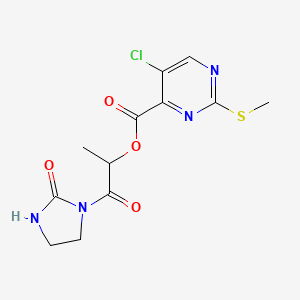
![N-(3-(dimethylamino)propyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2420925.png)
![(2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2420926.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine](/img/structure/B2420927.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2420928.png)
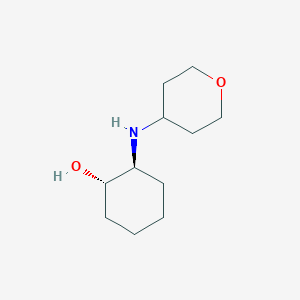
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-fluorobenzamide](/img/structure/B2420932.png)
